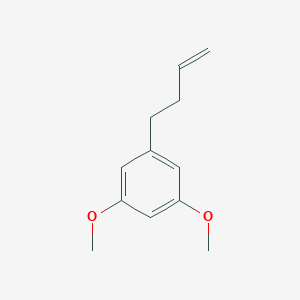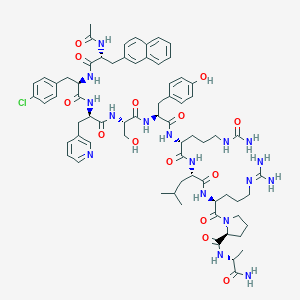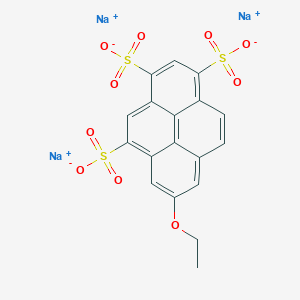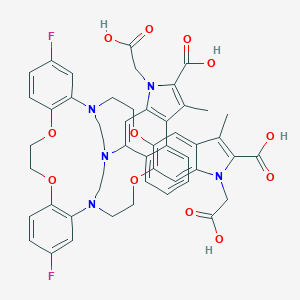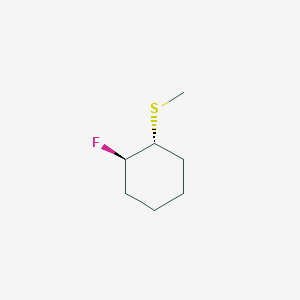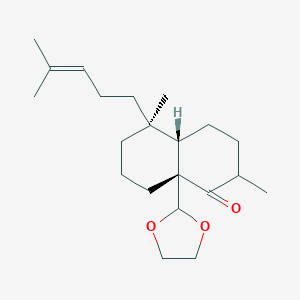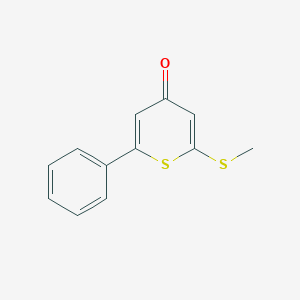
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol, also known as TOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TOM is a chiral auxiliary, which means it can be used to control the stereochemistry of chemical reactions. In
Mechanism of Action
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol acts as a chiral auxiliary by controlling the stereochemistry of chemical reactions. It does this by coordinating with the reactant molecules and influencing the orientation of the reaction. This compound can also act as a chiral ligand, which is a molecule that binds to a metal ion and influences the stereochemistry of the reaction.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biodegradable, making it a potentially useful compound for various applications.
Advantages and Limitations for Lab Experiments
The use of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol as a chiral auxiliary has several advantages in lab experiments. It allows for the production of chiral compounds with high enantiomeric purity, which is important in the pharmaceutical industry. This compound is also relatively easy to synthesize and has a low cost compared to other chiral auxiliaries. However, this compound has some limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity.
Future Directions
There are several future directions for the research and application of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol. One potential application is in the production of chiral drugs, which are drugs that have a specific orientation. This compound could be used as a chiral auxiliary in the synthesis of these drugs, leading to more efficient and cost-effective production methods. Additionally, this compound could be used in the development of new catalysts for various chemical reactions. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis and use.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis, and its non-toxic and biodegradable properties make it a potentially useful compound for various applications. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis and use.
Synthesis Methods
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2,6-trimethyl-4H-1,3-oxazin-4-one with formaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced to this compound using sodium borohydride. This synthesis method has been optimized to produce high yields of this compound with high enantiomeric purity.
Scientific Research Applications
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has been used in various scientific research applications due to its chiral nature. It has been used as a chiral auxiliary in asymmetric synthesis, which is the production of chiral molecules with a specific orientation. This compound has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, alcohols, and epoxides.
Properties
| 121720-06-7 | |
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(4,4,6-trimethyl-1,3-oxazinan-2-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-6-4-8(2,3)9-7(5-10)11-6/h6-7,9-10H,4-5H2,1-3H3 |
InChI Key |
PYKJGQYATLAKKH-UHFFFAOYSA-N |
SMILES |
CC1CC(NC(O1)CO)(C)C |
Canonical SMILES |
CC1CC(NC(O1)CO)(C)C |
synonyms |
(4,4,6-TRIMETHYL-1,3-OXAZINAN-2-YL)METHANOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)

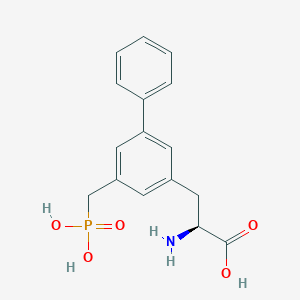
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
